molecular formula C5H9FO3 B6155171 methyl 4-fluoro-2-hydroxybutanoate CAS No. 63904-99-4

methyl 4-fluoro-2-hydroxybutanoate

Cat. No.: B6155171
CAS No.: 63904-99-4
M. Wt: 136.12 g/mol
InChI Key: NECLRVWWJVIMBL-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-hydroxybutanoate (CAS No. 63904-99-4) is a fluorinated ester with the molecular formula C₅H₉O₃F and a molecular weight of 136.12 g/mol. Structurally, it features a hydroxyl (-OH) group at the 2-position and a fluorine atom at the 4-position of the butanoate backbone, esterified with a methyl group (Fig. 1).

Properties

CAS No.

63904-99-4

Molecular Formula

C5H9FO3

Molecular Weight

136.12 g/mol

IUPAC Name

methyl 4-fluoro-2-hydroxybutanoate

InChI

InChI=1S/C5H9FO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3H2,1H3

InChI Key

NECLRVWWJVIMBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCF)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-hydroxybutanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluoro-2-hydroxybutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow esterification process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-fluoro-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those that require fluorinated intermediates.

    Industry: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-hydroxybutanoate depends on the specific application and the target moleculeThe hydroxyl and ester groups also play a role in the compound’s reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Ethyl 4-(2-Fluorophenyl)-4-((4-Methoxyphenyl)amino)-2-Methylenebutanoate (4f)

  • Structure: Features a 2-fluorophenyl group and an additional methoxyphenylamino substituent, distinguishing it from this compound.
  • Synthesis : Prepared via condensation of 4-fluorobenzaldehyde and 4-(4-methoxyphenyl)aniline under acidic reflux conditions, followed by purification via column chromatography (85% yield).
  • Key Differences: The presence of aromatic rings and a methylene group in 4f introduces steric bulk and altered electronic properties, likely reducing solubility in polar solvents compared to the simpler this compound.

Methyl 3-Fluoro-2-Hydroxybutanoate

  • Structural Variation : Fluorine at the 3-position instead of the 4-position.
  • Impact : This positional isomerism may influence hydrogen-bonding capacity and acidity of the hydroxyl group, altering reactivity in ester hydrolysis or nucleophilic substitution reactions.

Fluorine Substitution Effects

Fluorine’s electronegativity and small atomic radius significantly modulate chemical behavior. For example:

Hydroxyl Group Positioning

  • 2-Hydroxy vs. In contrast, 3-hydroxy esters lack this proximity, leading to higher reactivity toward oxidation.

Data Tables

Table 1: Comparison of Fluorinated Hydroxy Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₅H₉O₃F 136.12 2-OH, 4-F, methyl ester High polarity, moderate stability
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate C₂₀H₂₁FNO₃ 342.39 2-fluorophenyl, methoxyphenylamino Steric hindrance, lower solubility
4′-Fluoro-4-dimethylaminoazobenzene C₁₄H₁₂FN₃ 241.26 Azo group, 4′-F High carcinogenicity in rats

Table 2: Impact of Substituent Position

Substituent Position Biological/Physicochemical Effect Example Compound
4-Fluoro Enhanced polarity; potential bioactivity This compound
2′-Fluoro (azo dyes) No change in carcinogenicity 2′-Fluoro-4-dimethylaminoazobenzene
3′-Fluoro (azo dyes) Doubled carcinogenic activity 3′-Fluoro-4-dimethylaminoazobenzene

Research Findings and Implications

  • Synthetic Accessibility: this compound’s synthesis likely parallels methods for similar esters, such as acid-catalyzed esterification of 4-fluoro-2-hydroxybutanoic acid with methanol. This contrasts with the multi-step aromatic condensation required for Ethyl 4-(2-fluorophenyl) derivatives.
  • Computational Similarity: Methods for compound similarity assessment (e.g., structural fingerprinting) would classify this compound as analogous to other fluorinated hydroxy esters, prioritizing shared functional groups over backbone variations.

Biological Activity

Methyl 4-fluoro-2-hydroxybutanoate is a fluorinated organic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and synthetic organic chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is classified as a substituted hydroxybutanoate. Its structure includes both a hydroxyl group and a fluorine atom, which significantly influence its chemical reactivity and biological interactions. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, making it a valuable candidate in drug design.

  • CAS Number : 63904-99-4
  • Molecular Formula : C5H9FO3
  • Appearance : Colorless liquid at room temperature
  • Volatility : Moderate

The biological activity of this compound primarily involves its interactions with enzymes and receptors within biological systems. The hydroxyl group allows for hydrogen bonding, while the fluorine atom enhances binding affinity to various biological targets. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, contributing to the compound's pharmacological effects.

Biological Activity and Applications

  • Antitumor Activity :
    • Recent studies have indicated that this compound exhibits antitumor properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, particularly against leukemia and liver cancer cell lines .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of specific metabolic enzymes. It can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites that may exert therapeutic effects.
  • Drug Development :
    • This compound is being investigated as an intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its unique properties make it suitable for developing compounds with improved pharmacological profiles.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibits proliferation of leukemia HL-60 cells
Enzyme InteractionsActs as a substrate for metabolic enzymes
Drug SynthesisIntermediate for pharmaceuticals targeting pathways

Case Study Example

In a study evaluating the antitumor effects of various fluorinated compounds, this compound was found to significantly reduce cell viability in HL-60 leukemia cells at concentrations ranging from 10 µM to 100 µM over a 48-hour period. The mechanism was attributed to its ability to induce apoptosis through modulation of metabolic pathways associated with cancer cell growth .

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